molecular formula C14H11N3O B12894002 Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- CAS No. 858117-28-9

Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-

Cat. No.: B12894002
CAS No.: 858117-28-9
M. Wt: 237.26 g/mol
InChI Key: VTOWKWYQXYNGMD-UHFFFAOYSA-N
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Description

Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- is a compound that belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions. For instance, the reaction can be carried out at 50°C to obtain the desired compounds . Another method involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves high-throughput screening and iterative optimization to improve the potency and metabolic stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride. These reagents are typically added to the reaction mixture at 0°C under nitrogen atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with substituted aldehydes can yield various derivatives of the original compound .

Scientific Research Applications

Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for the retinoic acid receptor-related orphan receptor C2, reducing the production of IL-17, a key pro-inflammatory cytokine . This interaction is crucial for its potential therapeutic effects in treating autoimmune diseases.

Properties

858117-28-9

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C14H11N3O/c15-13(18)10-3-1-9(2-4-10)12-7-11-5-6-16-14(11)17-8-12/h1-8H,(H2,15,18)(H,16,17)

InChI Key

VTOWKWYQXYNGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)C(=O)N

Origin of Product

United States

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